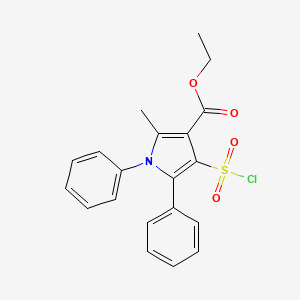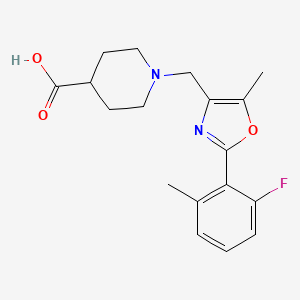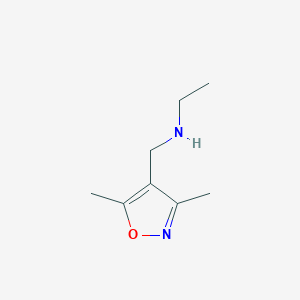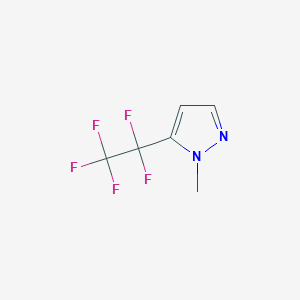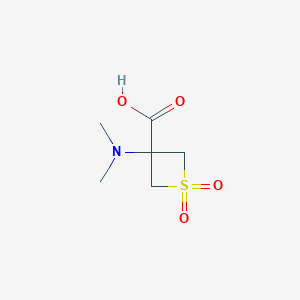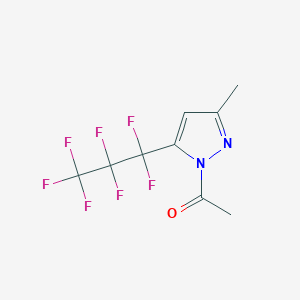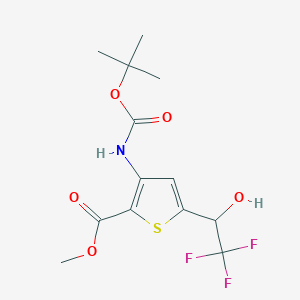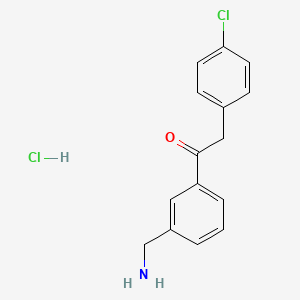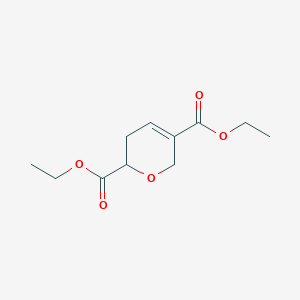
3-Chloro-2-trifluoromethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-trifluoromethylbenzoyl chloride: is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-2-trifluoromethylbenzoyl chloride typically involves the chlorination of 3-chloro-2-trifluoromethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloro-2-trifluoromethylbenzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-trifluoromethylbenzoic acid in the presence of water or aqueous base.
Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of amides, esters, and thioesters.
Hydrolysis: Formation of 3-chloro-2-trifluoromethylbenzoic acid.
Reduction: Formation of 3-chloro-2-trifluoromethylbenzyl alcohol or 3-chloro-2-trifluoromethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Chloro-2-trifluoromethylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine:
In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors. It is also employed in the development of diagnostic agents and imaging probes.
Industry:
In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its reactivity makes it a valuable building block for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-trifluoromethylbenzoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
Comparison:
3-Chloro-2-trifluoromethylbenzoyl chloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other trifluoromethylbenzoyl chlorides. For example, the chlorine atom can participate in additional substitution reactions, providing more versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
1228898-66-5 |
|---|---|
Molekularformel |
C8H3Cl2F3O |
Molekulargewicht |
243.01 g/mol |
IUPAC-Name |
3-chloro-2-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(7(10)14)6(5)8(11,12)13/h1-3H |
InChI-Schlüssel |
SFYQTXFSGQMRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
